

ENMD-1068: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: ENMD-1068

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Abstract

ENMD-1068 is a small molecule, selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the mechanism of action of **ENMD-1068**, detailing its molecular interactions, downstream signaling effects, and its therapeutic potential as demonstrated in preclinical models of liver fibrosis, endometriosis, and arthritis. The information herein is compiled from peer-reviewed scientific literature to support further research and development of PAR2-targeted therapies.

Core Mechanism of Action: PAR2 Antagonism

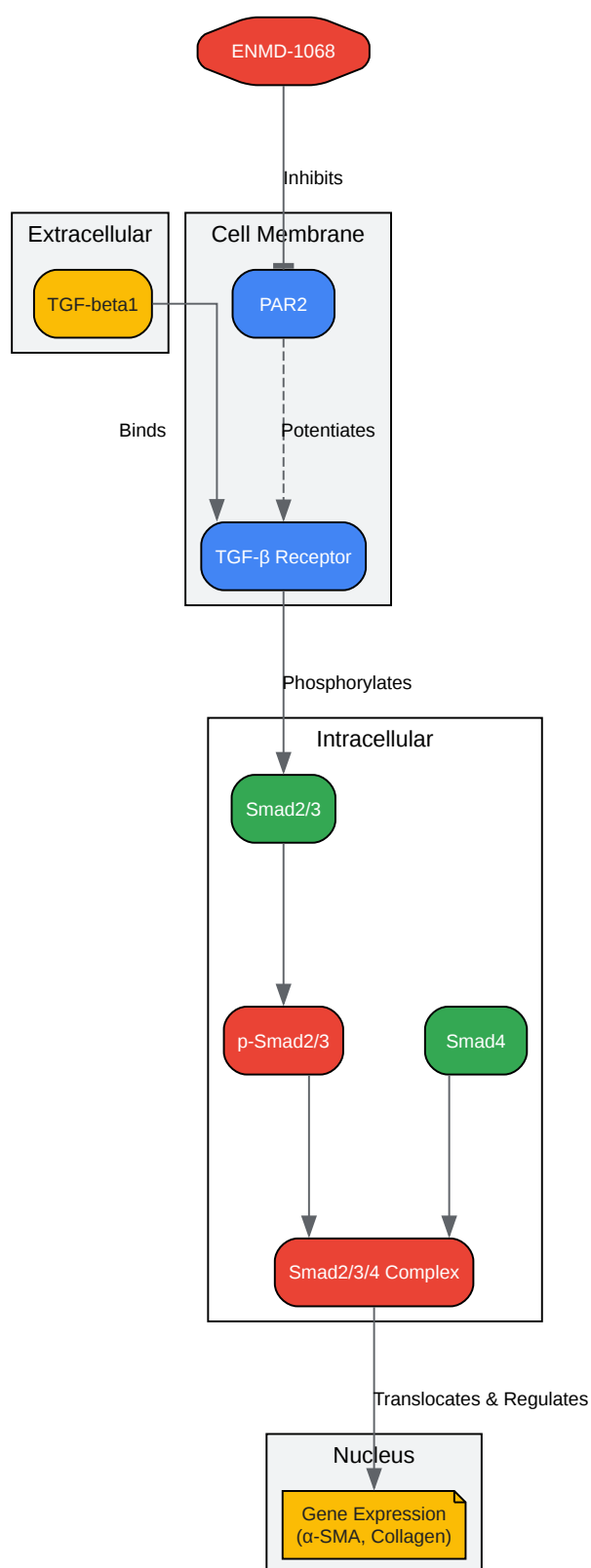
ENMD-1068 functions as a selective antagonist of PAR2. PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and tryptase. This cleavage unmask a tethered ligand that binds to and activates the receptor, initiating intracellular signaling cascades. **ENMD-1068** competitively inhibits the binding of the tethered ligand, thereby preventing receptor activation and downstream signaling. It is characterized as a low-potency antagonist, with a reported IC₅₀ of 5 mM for the inhibition of trypsin-induced PAR2 activation.^[1]

Signaling Pathways Modulated by ENMD-1068

ENMD-1068 has been shown to modulate several key signaling pathways involved in inflammation, fibrosis, and cell proliferation.

Inhibition of TGF- β 1/Smad2/3 Signaling in Liver Fibrosis

In the context of liver fibrosis, **ENMD-1068** attenuates the pro-fibrotic effects of Transforming Growth Factor-beta 1 (TGF- β 1).^[2] Activation of PAR2 on hepatic stellate cells (HSCs) potentiates TGF- β 1 signaling. **ENMD-1068** blocks this potentiation, leading to a reduction in the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF- β 1 signaling.^[2] This, in turn, decreases the expression of fibrotic markers such as α -smooth muscle actin (α -SMA) and collagen.^[2]

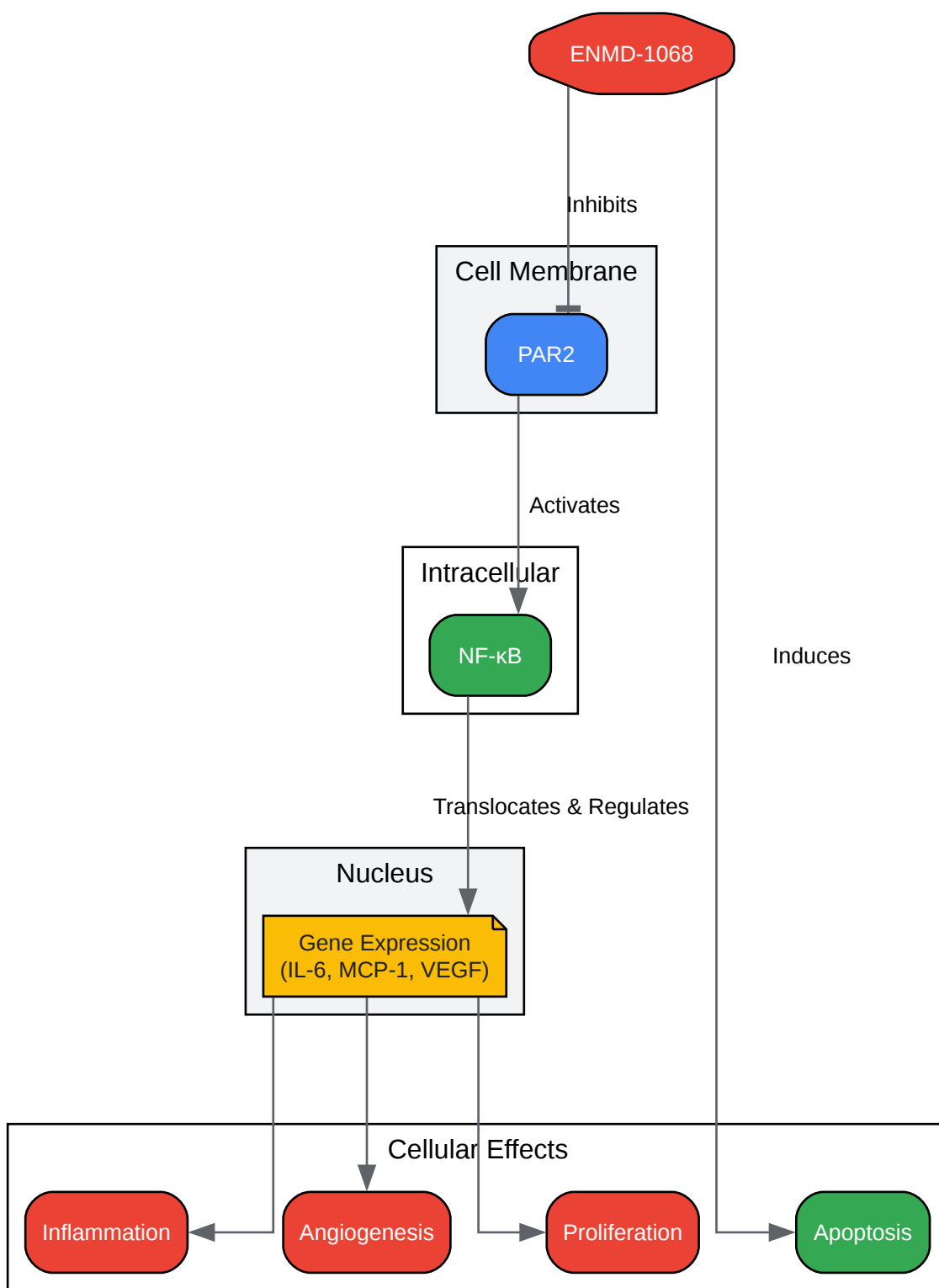


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Caption: Inhibition of the TGF-β1/Smad signaling pathway by **ENMD-1068**.

Attenuation of Inflammatory and Angiogenic Pathways in Endometriosis

In a mouse model of endometriosis, **ENMD-1068** demonstrated anti-inflammatory and anti-angiogenic properties.^[3] It significantly reduced the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).^[3] Furthermore, **ENMD-1068** inhibited the activation of Nuclear Factor-kappa B (NF- κ B), a key transcription factor that regulates inflammation, cell proliferation, and survival.^[3] The compound also decreased the expression of Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.^[3]



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Caption: ENMD-1068's impact on inflammatory and angiogenic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **ENMD-1068** in preclinical studies.

Table 1: In Vitro Potency of **ENMD-1068**

Assay	Target	Cell Line/System	IC50	Reference
Inhibition of Trypsin-Induced PAR2 Activation	PAR2	Not Specified	5 mM	[1]

Table 2: In Vivo Efficacy of **ENMD-1068** in a Murine Model of Liver Fibrosis[2]

Treatment Group	Dose	Administration	ALT (U/L)	AST (U/L)	α -SMA (relative expression)	Collagen I (relative expression)
Control	-	-	35.2 \pm 4.1	45.8 \pm 5.3	1.0 \pm 0.1	1.0 \pm 0.1
CCl4	-	Intraperitoneal	125.6 \pm 15.3	189.4 \pm 20.1	4.2 \pm 0.5	5.1 \pm 0.6
CCl4 + ENMD-1068	25 mg/kg	Intraperitoneal	89.3 \pm 10.2	135.7 \pm 14.8	2.5 \pm 0.3	3.2 \pm 0.4
CCl4 + ENMD-1068	50 mg/kg	Intraperitoneal	65.1 \pm 7.9	98.2 \pm 11.5	1.8 \pm 0.2	2.1 \pm 0.3

Table 3: In Vivo Efficacy of **ENMD-1068** in a Murine Model of Endometriosis[3]

Treatment Group	Dose	Administration	Lesion Volume (mm ³)	IL-6 (pg/mg protein)	MCP-1 (pg/mg protein)	VEGF (relative expression)
Vehicle	-	Intraperitoneal	13.87 ± 2.45	152.3 ± 18.5	85.6 ± 9.8	1.0 ± 0.1
ENMD-1068	25 mg/kg	Intraperitoneal	8.92 ± 1.54	105.7 ± 12.3	62.1 ± 7.5	0.6 ± 0.08
ENMD-1068	50 mg/kg	Intraperitoneal	2.53 ± 0.61	78.4 ± 9.1	51.3 ± 6.2	0.4 ± 0.05

Table 4: In Vivo Efficacy of **ENMD-1068** in a Murine Model of Arthritis[4]

Treatment Group	Dose	Administration	Arthritic Index (Day 7)	Paw Pad Thickness (mm, Day 7)
Vehicle	-	Subcutaneous	7.1 ± 0.9	3.2 ± 0.3
ENMD-1068	4 mg/kg	Subcutaneous	4.2 ± 1.0	2.5 ± 0.2
ENMD-1068	16 mg/kg	Subcutaneous	2.8 ± 0.5	2.1 ± 0.2

Experimental Protocols

Murine Model of Liver Fibrosis[2]

- Animal Model: Male ICR mice (6-8 weeks old).
- Induction of Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl₄; 1 ml/kg body weight, 20% solution in olive oil) twice weekly for 4 weeks.
- Treatment: **ENMD-1068** (25 or 50 mg/kg) or vehicle was administered intraperitoneally 30 minutes before each CCl₄ injection.
- Outcome Measures:

- Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using a clinical chemistry analyzer.
- Liver tissue was collected for histological analysis (H&E and Masson's trichrome staining).
- Expression of α -SMA and collagen I was determined by quantitative real-time PCR and Western blotting.

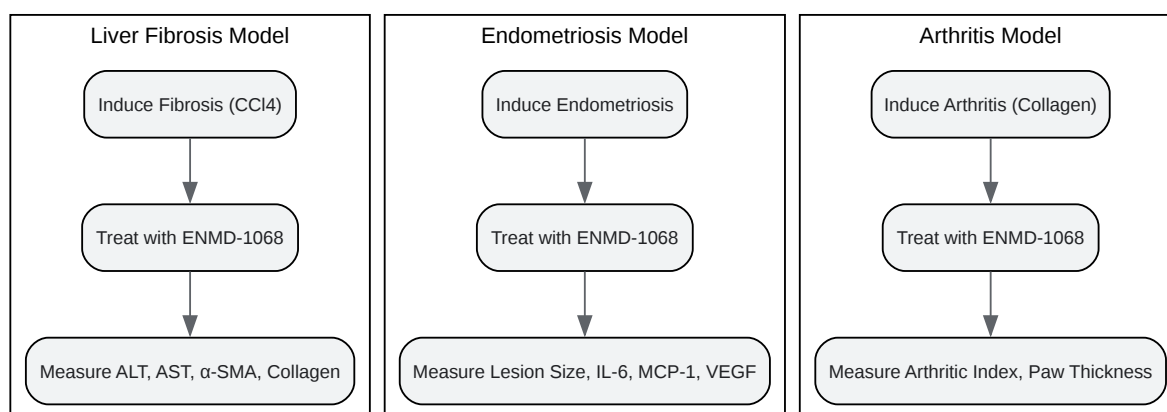
Murine Model of Endometriosis[3]

- Animal Model: Female BALB/c nude mice (6-8 weeks old).
- Induction of Endometriosis: Human endometrial tissue fragments were injected into the peritoneal cavity.
- Treatment: **ENMD-1068** (25 or 50 mg/kg) or vehicle was administered intraperitoneally daily for 14 days, starting on the day of tissue injection.
- Outcome Measures:
 - The number and volume of endometriotic lesions were measured.
 - Lesion tissue was collected for analysis.
 - Levels of IL-6 and MCP-1 were measured by ELISA.
 - Expression of VEGF and activation of NF- κ B were assessed by immunohistochemistry.
 - Cell proliferation (Ki-67 staining) and apoptosis (TUNEL assay) were also evaluated by immunohistochemistry.

Murine Model of Collagen-Induced Arthritis[4]

- Animal Model: Male DBA/1 mice.
- Induction of Arthritis: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster injection 21 days later.

- Treatment: **ENMD-1068** (4 or 16 mg/kg) or vehicle was administered subcutaneously daily for 7 days, starting from the onset of clinical signs of arthritis.
- Outcome Measures:
 - Clinical signs of arthritis were scored daily based on a scale of 0-4 for each paw.
 - Paw pad thickness was measured daily using a digital caliper.
 - Histological analysis of the joints was performed to assess inflammation, pannus formation, and cartilage/bone erosion.



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Caption: General experimental workflows for preclinical models.

Conclusion

ENMD-1068 is a selective PAR2 antagonist with demonstrated efficacy in preclinical models of liver fibrosis, endometriosis, and arthritis. Its mechanism of action involves the inhibition of key signaling pathways that drive inflammation, fibrosis, and angiogenesis, including the TGF- β 1/Smad and NF- κ B pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of **ENMD-1068** and the broader field of PAR2 antagonism. Further research is warranted to

elucidate the detailed molecular interactions of **ENMD-1068** with PAR2 and to translate these promising preclinical findings into clinical applications.

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